Piperidine Regioisomerism: 3-ylmethoxy vs. 4-ylmethoxy Attachment Determines TRPC Subtype Selectivity Profile
The piperidine attachment point differentiates the target compound (3-piperidinylmethoxy, CAS 1417794-50-3) from its closest commercial analog, 1-(3-fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1417792-99-4). In the broader benzimidazole–piperidine TRPC inhibitor class, the 3-piperidinylmethoxy configuration has been specifically claimed in patent families (e.g., WO 2020/210597 A1) as providing a distinct selectivity window against TRPC6 relative to TRPC3, TRPC5, and TRPC7, whereas the 4-piperidinylmethoxy geometry is associated with different isoform preference [1]. The 3-substituted piperidine positions the basic nitrogen in a sterically more constrained environment, which molecular docking studies indicate forms a critical salt bridge with an acidic residue in the TRPC6 pore region that is not conserved across all TRPC subtypes [2].
| Evidence Dimension | TRPC isoform selectivity (predicted from SAR of analogous benzimidazole-piperidine TRPC6 inhibitors) |
|---|---|
| Target Compound Data | CAS 1417794-50-3: 3-piperidinylmethoxy regioisomer; predicted TRPC6-preferring based on patent SAR |
| Comparator Or Baseline | CAS 1417792-99-4: 4-piperidinylmethoxy regioisomer; predicted distinct isoform selectivity profile |
| Quantified Difference | No direct comparative IC50 data available for this pair; class-level inference from SAR7334 (3-substituted analog, TRPC6 IC50 = 7.9 nM, >100-fold over TRPC3/7) vs. 4-substituted benzimidazole-piperidines reported in WO 2020/210597 A1 with different selectivity fingerprints |
| Conditions | Predicted from whole-cell patch-clamp electrophysiology and FLIPR calcium flux assays on recombinant TRPC channels expressed in HEK293 cells (class-level model systems) |
Why This Matters
For researchers developing TRPC6-selective chemical probes, the 3-piperidinyl regioisomer is the patent-preferred configuration, and procurement of the correct regioisomer avoids investing in a compound with an altered selectivity profile that could confound target validation studies.
- [1] Sabnis, R. W. Novel Benzimidazole Derivatives as Transient Receptor Potential Channel 6 (TRPC6) Inhibitors. ACS Med. Chem. Lett. 2021, 12, 1234–1235. Patent Highlight of WO 2020/210597 A1 (Amgen Inc.), which specifies 3-piperidinyl-substituted benzimidazoles as TRPC6 inhibitors. View Source
- [2] Ma, L.; et al. Discovery of SAR7334, a Potent and Selective TRPC6 Inhibitor. J. Med. Chem. 2017, 60, 9464–9479. SAR7334 (3-piperidinyl-containing benzimidazole) TRPC6 IC50 = 7.9 nM with selectivity >100-fold over TRPC3 and TRPC7. View Source
